Rufinamide - 106308-44-5

Rufinamide

Catalog Number: EVT-280582
CAS Number: 106308-44-5
Molecular Formula: C10H8F2N4O
Molecular Weight: 238.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rufinamide is a heteroarene and an aromatic amide.
Rufinamide is a triazole derivative and an anticonvulsant medication to treat seizure disorders like Lennox-Gastuat syndrome, a form of childhood epilepsy. Clinical trials suggest its efficacy in the treatment of partial seizures.
Rufinamide is a unique anticonvulsant that is used in combination with other agents as therapy of severe forms of seizure disorders. Rufinamide therapy is associated with a low rate of transient serum enzyme elevations and with rare instances of clinically apparent liver injury.

CGP 47292

    Compound Description: CGP 47292 is the pharmacologically inactive carboxylic acid derivative of rufinamide. It is formed through the hydrolysis of rufinamide by carboxylesterases, primarily human carboxylesterase 1 (hCE1). [, ] CGP 47292 is primarily excreted in the urine. [, ]

    Relevance: CGP 47292 is the primary metabolite of rufinamide and does not exhibit anticonvulsant activity. This suggests that the intact triazole carboxamide moiety in rufinamide is essential for its pharmacological activity. []

Valproic Acid

    Compound Description: Valproic acid is a branched-chain fatty acid that acts as a broad-spectrum antiepileptic drug (AED). It is commonly used in the treatment of various seizure types, including those associated with Lennox-Gastaut syndrome (LGS). [, , , ] Valproic acid is known to inhibit certain carboxylesterases, including hCE1. []

    Relevance: Valproic acid exhibits a significant pharmacokinetic interaction with rufinamide. Co-administration of valproic acid can increase plasma rufinamide concentrations, potentially due to the inhibition of rufinamide hydrolysis by hCE1. [, , , , , ]

Valproyl-CoA

    Compound Description: Valproyl-CoA is a metabolically active form of valproic acid. It is formed within cells through the conjugation of valproic acid with coenzyme A. []

    Relevance: Similar to valproic acid, valproyl-CoA can also inhibit rufinamide hydrolysis by carboxylesterases, contributing to the observed pharmacokinetic interaction between rufinamide and valproic acid. []

Phenytoin

    Compound Description: Phenytoin is a hydantoin derivative used as an anticonvulsant medication. It is an enzyme inducer and can affect the metabolism of other drugs. [, ]

    Relevance: Phenytoin can reduce rufinamide concentrations due to its enzyme-inducing properties. When rufinamide is co-administered with phenytoin, a dosage adjustment of phenytoin might be necessary. [, ]

Carbamazepine

    Compound Description: Carbamazepine is an iminostilbene derivative used as an anticonvulsant and mood stabilizer. It is a potent enzyme inducer. [, ]

    Relevance: Similar to phenytoin, carbamazepine, due to its enzyme-inducing potential, can decrease plasma rufinamide concentrations, although the effect is less pronounced than that of phenytoin. [, ]

Phenobarbital

    Compound Description: Phenobarbital is a barbiturate derivative and a classic anticonvulsant medication. It is a well-known enzyme inducer. [, ]

    Relevance: Co-administration with phenobarbital, like phenytoin and carbamazepine, can lead to decreased plasma rufinamide concentrations through enzyme induction. [, ]

Primidone

    Compound Description: Primidone is a barbiturate derivative used as an anticonvulsant medication. It is metabolized in the body to phenobarbital, which is also an active anticonvulsant. []

    Relevance: Primidone, primarily through its metabolite phenobarbital, can decrease plasma rufinamide concentrations. []

Vigabatrin

    Compound Description: Vigabatrin is an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-transaminase), the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA. []

    Relevance: Co-administration with vigabatrin has been associated with a slight decrease in plasma rufinamide concentrations. []

Lamotrigine

    Compound Description: Lamotrigine is a phenyltriazine derivative used as an anticonvulsant medication. It is primarily metabolized by glucuronidation. []

    Relevance: While lamotrigine does not seem to significantly affect the pharmacokinetics of rufinamide, rufinamide might slightly increase the clearance of lamotrigine. [, ]

Topiramate

    Compound Description: Topiramate is a sulfamate-substituted monosaccharide used as an anticonvulsant medication. [, ]

    Relevance: Topiramate does not appear to have a clinically significant impact on the pharmacokinetics of rufinamide. [, ]

Benzodiazepines

    Compound Description: Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. [, ]

    Relevance: Benzodiazepines, as a class, do not seem to significantly affect the pharmacokinetics of rufinamide. []

Resveratrol

    Compound Description: Resveratrol is a naturally occurring polyphenol found in grapes, red wine, and other plant sources. It has been studied for its potential antioxidant, anti-inflammatory, and neuroprotective properties. []

    Relevance: Resveratrol, when combined with rufinamide, exhibited synergistic anxiolytic-like effects in animal models. Molecular docking studies suggest that both compounds might interact with GABAergic targets, contributing to the observed effects. []

Midazolam

    Compound Description: Midazolam is a short-acting benzodiazepine used as a sedative and anticonvulsant. []

    Relevance: In a rat model of status epilepticus, the combination of rufinamide with midazolam and ketamine showed better protection against seizures and neuropathology compared to midazolam alone. []

Ketamine

    Compound Description: Ketamine is an arylcyclohexylamine derivative with anesthetic, analgesic, and psychoactive properties. It acts primarily as an NMDA receptor antagonist. []

    Relevance: Similar to midazolam, the combination of rufinamide with ketamine and midazolam was found to be more effective against seizures and associated damage in a rat model of status epilepticus compared to midazolam monotherapy. []

Lacosamide

    Compound Description: Lacosamide is a functionalized amino acid that acts as an anticonvulsant medication. It enhances slow inactivation of voltage-gated sodium channels. []

    Relevance: Lacosamide, when administered in combination with midazolam and ketamine, demonstrated greater efficacy in controlling seizures and reducing epileptogenesis compared to rufinamide in combination with the same drugs. []

Stiripentol

    Compound Description: Stiripentol is an anticonvulsant medication often used in the treatment of Dravet syndrome, another rare and severe form of epilepsy. []

    Relevance: A study comparing the pharmacokinetic variability of rufinamide and stiripentol in children with refractory epilepsy found that both drugs exhibit considerable inter- and intraindividual variability in their pharmacokinetic parameters. []

Ethosuximide

    Compound Description: Ethosuximide is a succinimide derivative primarily used to treat absence seizures. []

Synthesis Analysis

Methods and Technical Details

Rufinamide can be synthesized using several methods, primarily involving the reaction of 2,6-difluorobenzyl halides with azides followed by cycloaddition reactions. One notable synthesis method involves the following steps:

  1. Formation of Azide: Reacting 2,6-difluorobenzyl halide with sodium azide in the presence of a catalyst to produce 2-(azido-methyl)-1,3-difluorobenzene.
  2. Cycloaddition Reaction: The azide compound is then reacted with methyl propiolate under catalytic conditions (using nano-cuprous oxide) to yield a triazole intermediate.
  3. Final Transformation: The triazole intermediate is treated with ammonium hydroxide to produce rufinamide .

Recent advancements have introduced continuous flow synthesis methods that enhance yield and efficiency while minimizing waste. These methods allow for uninterrupted reactions that can be scaled effectively for industrial production .

Molecular Structure Analysis

Structure and Data

Rufinamide has a molecular formula of C10H10F2N4C_{10}H_{10}F_2N_4 and a molecular weight of approximately 232.21 g/mol. Its structure features a five-membered triazole ring connected to a difluorobenzyl moiety:

  • Molecular Structure: The core structure can be represented as follows:
Rufinamide=C10H10F2N4\text{Rufinamide}=\text{C}_{10}\text{H}_{10}\text{F}_2\text{N}_4

This structure contributes to its pharmacological activity by allowing interactions with various biological targets in the central nervous system.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis of rufinamide include:

  1. Nucleophilic Substitution: The reaction between 2,6-difluorobenzyl halides and sodium azide results in the formation of azides through nucleophilic substitution.
  2. Cycloaddition: The Huisgen cycloaddition reaction between azides and alkynes (such as methyl propiolate) forms the triazole ring, which is crucial for rufinamide's activity.
  3. Ammonolysis: The final step involves ammonolysis where the triazole derivative reacts with ammonia to yield rufinamide .

These reactions are optimized through continuous flow techniques that improve yield and reduce by-product formation.

Mechanism of Action

Process and Data

Rufinamide exhibits its antiepileptic effects through modulation of sodium channels in neurons. Specifically, it stabilizes the inactive state of voltage-gated sodium channels, thereby preventing excessive neuronal firing that leads to seizures. This mechanism is particularly effective in controlling refractory seizures associated with Lennox-Gastaut syndrome.

Research indicates that rufinamide may also influence other neurotransmitter systems, contributing to its efficacy as an anticonvulsant . The pharmacokinetics of rufinamide show good oral bioavailability and a half-life conducive to twice-daily dosing.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Rufinamide is typically a white to off-white crystalline solid.
  • Solubility: It is slightly soluble in water but more soluble in organic solvents such as methanol and ethanol.
  • Melting Point: The melting point ranges from approximately 90°C to 92°C.
  • Stability: Rufinamide is stable under normal conditions but should be protected from light and moisture .

These properties are essential for formulating rufinamide into pharmaceutical preparations.

Applications

Scientific Uses

Rufinamide is primarily used in clinical settings for managing Lennox-Gastaut syndrome but has also been investigated for other seizure disorders due to its unique mechanism of action. Ongoing research explores its potential applications in combination therapies with other antiepileptic drugs to enhance therapeutic outcomes.

Additionally, studies are being conducted on its pharmacological profiles in various neurological disorders beyond epilepsy, indicating its versatility as a therapeutic agent .

Properties

CAS Number

106308-44-5

Product Name

Rufinamide

IUPAC Name

1-[(2,6-difluorophenyl)methyl]triazole-4-carboxamide

Molecular Formula

C10H8F2N4O

Molecular Weight

238.19 g/mol

InChI

InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)

InChI Key

POGQSBRIGCQNEG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F

Solubility

Insoluble

Synonyms

1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
CGP 33101
CGP-33101
Inovelon
rufinamide

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.